6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride 6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526305
InChI: InChI=1S/C10H13N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H
SMILES:
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

CAS No.:

Cat. No.: VC13526305

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride -

Specification

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name 6-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H
Standard InChI Key BXJPVTARHDBKTK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NCCC2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is hypothesized to consist of a tetrahydroquinoline backbone with a methyl group at the 6-position and a hydrochloride salt formation at the nitrogen atom. The base compound, 6-methyl-1,2,3,4-tetrahydroquinoline, has the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The hydrochloride derivative would increase the molecular weight by 36.46 g/mol (HCl), resulting in a theoretical formula of C₁₀H₁₄ClN.

Physical and Chemical Properties

Key physical properties of the base compound, as reported in safety data sheets and chemical databases, include:

PropertyValueSource
Melting Point36–38°C
Boiling Point262–263°C at 712 mmHg
Density0.990 ± 0.06 g/cm³
Water SolubilityInsoluble
LogP (Partition Coefficient)2.937 (estimated)

The hydrochloride salt is expected to exhibit higher solubility in polar solvents compared to the free base due to ionic interactions .

Synthesis and Production

Synthesis of the Base Compound

The parent compound, 6-methyl-1,2,3,4-tetrahydroquinoline, is synthesized via the reduction of 6-methylquinoline. A common method involves catalytic hydrogenation using nascent hydrogen, followed by neutralization :

6-Methylquinoline+H2Catalyst6-Methyl-1,2,3,4-tetrahydroquinoline\text{6-Methylquinoline} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{6-Methyl-1,2,3,4-tetrahydroquinoline}

Recent advances in hydroaminoalkylation and Buchwald–Hartwig amination have enabled regioselective pathways for tetrahydroquinoline derivatives. For example, titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines yields linear intermediates, which undergo intramolecular cyclization to form tetrahydroquinolines .

Formation of the Hydrochloride Salt

Protonation of the tertiary amine group in 6-methyl-1,2,3,4-tetrahydroquinoline with hydrochloric acid produces the hydrochloride salt:

C10H13N+HClC10H14ClN\text{C}_{10}\text{H}_{13}\text{N} + \text{HCl} \rightarrow \text{C}_{10}\text{H}_{14}\text{ClN}

This salt formation enhances stability and solubility, making it preferable for pharmaceutical formulations .

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediates

6-Methyl-1,2,3,4-tetrahydroquinoline serves as a critical intermediate in synthesizing alkaloids and bioactive molecules. For instance, Hancock alkaloids like angustureine and galipinine—natural products with antimalarial and cytotoxic properties—share structural similarities with this compound . The hydrochloride derivative could improve bioavailability in drug delivery systems.

Flavor and Fragrance Industry

The base compound exhibits a strong, civet-like odor described as "animalic" with leather and ambergris undertones . It is used in perfumery to add depth and warmth to floral compositions, particularly lilac bases, at concentrations as low as 1% in dipropylene glycol .

Industrial Uses

Tetrahydroquinoline derivatives are employed in dye synthesis, agrochemical production, and polymer stabilization. The methyl substitution at the 6-position likely influences electronic properties, making it a candidate for photostabilizers .

Comparative Analysis with Structural Analogs

6-Ethyl-1,2,3,4-Tetrahydroquinoline Hydrochloride

The ethyl-substituted analog (CAS 1211484-06-8) demonstrates enhanced lipophilicity (LogP ≈ 3.4) and is investigated for antimicrobial and anticancer applications. Compared to the methyl derivative, its larger alkyl group may improve membrane permeability but reduce metabolic stability.

6-Methoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

This analog (studied for neuropharmacology) highlights the impact of substituent electronegativity on biological activity. The methoxy group’s electron-donating effects could modulate receptor binding affinity .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate the hydrochloride salt’s absorption and distribution profiles.

  • Catalytic Optimization: Develop enantioselective syntheses for chiral tetrahydroquinoline derivatives.

  • Toxicological Profiling: Assess long-term exposure risks in industrial settings.

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